4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrimidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with a suitable pyrrolidine derivative under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)pyrimidine: Lacks the methyl group at the 4-position, which may affect its binding affinity and biological activity.
4-Methyl-2-(piperidin-2-yl)pyrimidine: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its pharmacokinetic properties.
4-Methyl-2-(pyrrolidin-2-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring, potentially leading to different biological activities.
Uniqueness: 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties. The presence of the methyl group at the 4-position further enhances its potential for specific interactions with molecular targets.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7-4-6-11-9(12-7)8-3-2-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOJUYZBOLPGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361118-71-9 | |
Record name | Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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